molecular formula C14H10FN3O3S2 B11308626 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-4H-chromene-2-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11308626
M. Wt: 351.4 g/mol
InChI Key: YMCONGOCBXHYFU-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chromene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl sulfanyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.

    Introduction of the Chromene Moiety: The chromene moiety can be introduced by reacting the thiadiazole intermediate with a fluorinated benzaldehyde derivative under acidic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the chromene-thiadiazole intermediate with an amine derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the chromene moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.

    Interacting with DNA: It can bind to DNA, causing DNA damage and inhibiting DNA replication and transcription.

    Modulating Signaling Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 1,3,4-thiadiazole-2-amine, which also exhibit antimicrobial and anticancer properties.

    Chromene Derivatives: Compounds with similar chromene moieties, such as 6-fluoro-4H-chromen-4-one, which are known for their fluorescence and potential therapeutic applications.

    Carboxamide Derivatives: Compounds with similar carboxamide groups, such as N-(2-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide, which have been studied for their biological activities.

Properties

Molecular Formula

C14H10FN3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C14H10FN3O3S2/c1-2-22-14-18-17-13(23-14)16-12(20)11-6-9(19)8-5-7(15)3-4-10(8)21-11/h3-6H,2H2,1H3,(H,16,17,20)

InChI Key

YMCONGOCBXHYFU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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